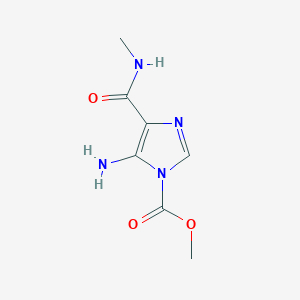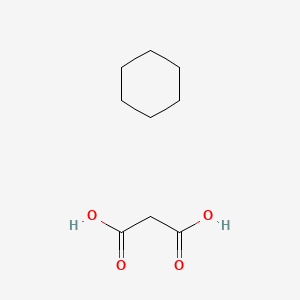
Cyclohexane malonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexane malonic acid is an organic compound with the molecular formula C9H14O4. It is a derivative of malonic acid where the hydrogen atoms of the methylene group are replaced by a cyclohexane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexane malonic acid can be synthesized through the malonic ester synthesis. This involves the alkylation of diethyl malonate with cyclohexyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide. The resulting ester is then hydrolyzed and decarboxylated to yield this compound .
Industrial Production Methods: This process is scalable and can be optimized for industrial applications by using continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexane malonic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating this compound results in the loss of carbon dioxide, forming cyclohexane acetic acid.
Substitution Reactions: The methylene group in this compound can be alkylated using alkyl halides in the presence of a base.
Oxidation and Reduction:
Common Reagents and Conditions:
Bases: Sodium ethoxide, potassium tert-butoxide.
Alkyl Halides: Cyclohexyl bromide, methyl iodide.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, diethyl ether.
Major Products:
Cyclohexane acetic acid: Formed through decarboxylation.
Alkylated derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Cyclohexane malonic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of cyclohexane malonic acid in chemical reactions typically involves the formation of enolate intermediates. These intermediates are highly reactive and can undergo nucleophilic substitution, addition, and elimination reactions. The presence of the cyclohexane ring influences the reactivity and stability of these intermediates, making this compound a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Malonic Acid: The parent compound, with two carboxyl groups attached to a methylene group.
Cyclohexane Acetic Acid: Similar structure but lacks the second carboxyl group.
Diethyl Malonate: An ester derivative of malonic acid used in similar synthetic applications.
Uniqueness: Cyclohexane malonic acid is unique due to the presence of the cyclohexane ring, which imparts distinct steric and electronic properties. This makes it more stable and less prone to certain side reactions compared to its linear counterparts .
Propriétés
Numéro CAS |
4354-67-0 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
cyclohexane;propanedioic acid |
InChI |
InChI=1S/C6H12.C3H4O4/c1-2-4-6-5-3-1;4-2(5)1-3(6)7/h1-6H2;1H2,(H,4,5)(H,6,7) |
Clé InChI |
UPHVEDFCQGNHJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCC1.C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)




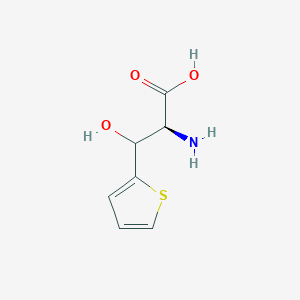
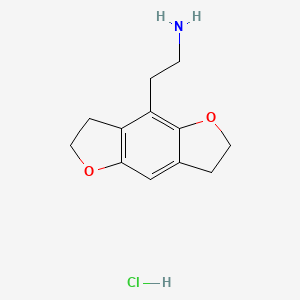
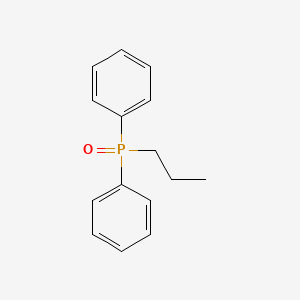

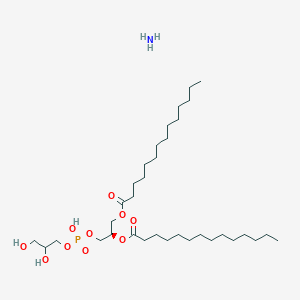
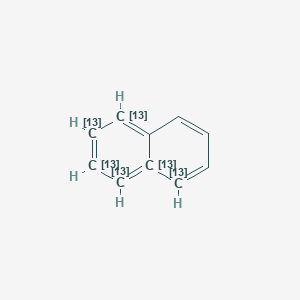
![2',4',5',7'-tetrabromo-3',6'-dihydroxy-5-thiocyanato-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13820929.png)
![Butyl(triphenyl)boranuide;(7-methoxy-2-oxochromen-4-yl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium](/img/structure/B13820935.png)
